Cas no 13475-82-6 (2,2,4,6,6-Pentamethylheptane)

2,2,4,6,6-Pentamethylheptane 化学的及び物理的性質

名前と識別子

-

- 1.1-Dineopentyl-aethan

- 2,2,4,4,6,6-Pentamethylheptan

- 2,2,4,5,5-PENTAMETHYL-3-IMIDAZOLINE-3-OXIDE FREE RADICAL

- 2,2,4,6,6-Pentamethyl-heptan

- 2,2,4,6,6-pentamethyl-heptane

- 2,2,4,6,6-Pentamethylheptane1000µg

- Heptane,2,2,4,6,6-pentamethyl

- UNII-A8289P68Y2

- VKPSKYDESGTTFR-UHFFFAOYSA

- ISODODECAN

- Permethyl 99A

- 2,2,4,6,6-PENTAMETHYLHEPTANE

- Heptane, 2,2,4,6,6-pentamethyl-

- 2,2,4,6,6-PENTAMETHYLHEPTANE 98+%

- VKPSKYDESGTTFR-UHFFFAOYSA-N

- Heptane,2,2,4,6,6-pentamethyl-

- A8289P68Y2

- Dodecane, mixture of isomers

- VKPSKYDESGTTFR-UHFFFAOYSA-

- Y1189

- P0047

- 2,2,4,6,6-Pentamethylheptane

-

- MDL: MFCD00026334

- インチ: 1S/C12H26/c1-10(8-11(2,3)4)9-12(5,6)7/h10H,8-9H2,1-7H3

- InChIKey: VKPSKYDESGTTFR-UHFFFAOYSA-N

- ほほえんだ: C([H])(C([H])([H])[H])(C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 170.20300

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 104

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.6

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 0

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 0,75 g/cm3

- ゆうかいてん: -67°C

- ふってん: 180°C

- フラッシュポイント: 37°C

- 屈折率: n20/D 1.419

- あんていせい: Stable. Incompatible with oxidizing agents. Flammable.

- PSA: 0.00000

- LogP: 4.49490

- ようかいせい: 未確定

2,2,4,6,6-Pentamethylheptane セキュリティ情報

-

記号:

- ヒント:あぶない

- 危害声明: H226-H304

- 警告文: P210-P233-P240-P241+P242+P243-P280-P301+P310+P331-P303+P361+P353-P370+P378-P403+P235-P405-P501

- 危険物輸送番号:UN 2286 3/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 10-65

- セキュリティの説明: S62-S24/25-S23

-

危険物標識:

- 包装グループ:III

- リスク用語:R10

- 危険レベル:3

2,2,4,6,6-Pentamethylheptane 税関データ

- 税関コード:2901100000

- 税関データ:

中国税関コード:

2901100000概要:

290100000飽和無環状炭化水素。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:2.0%.一般関税:30.0%

申告要素:

製品名, 成分含有量ガス燃料として使用する包装容器の体積を報告すべきであり、バルク貨物を報告すべきである

要約:

290100000個の飽和無環状炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%

2,2,4,6,6-Pentamethylheptane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0047-25ml |

2,2,4,6,6-Pentamethylheptane |

13475-82-6 | 98.0%(GC) | 25ml |

¥1325.0 | 2022-06-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P89210-1ml |

2,2,4,6,6-pentamethylheptane |

13475-82-6 | 1ml |

¥98.0 | 2021-09-08 | ||

| abcr | AB140215-5 ml |

2,2,4,6,6-Pentamethylheptane, 98%; . |

13475-82-6 | 98% | 5 ml |

€83.60 | 2024-04-19 | |

| Fluorochem | 005384-5g |

2,2,4,6,6-Pentamethylheptane |

13475-82-6 | 5g |

£60.00 | 2022-02-28 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160282-1ml |

2,2,4,6,6-Pentamethylheptane |

13475-82-6 | >98.0%(GC) | 1ml |

¥136.90 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0047-5ml |

2,2,4,6,6-Pentamethylheptane |

13475-82-6 | 98.0%(GC) | 5ml |

¥465.0 | 2022-06-10 | |

| 1PlusChem | 1P003FOU-1g |

2,2,4,6,6-pentamethylheptane |

13475-82-6 | 98+% | 1g |

$15.00 | 2023-12-22 | |

| A2B Chem LLC | AB59502-1g |

2,2,4,6,6-pentamethylheptane |

13475-82-6 | 98+% | 1g |

$19.00 | 2024-04-20 | |

| abcr | AB140215-25ml |

2,2,4,6,6-Pentamethylheptane, 98%; . |

13475-82-6 | 98% | 25ml |

€213.90 | 2025-02-20 | |

| abcr | AB140215-25 ml |

2,2,4,6,6-Pentamethylheptane, 98%; . |

13475-82-6 | 98% | 25 ml |

€217.80 | 2024-04-19 |

2,2,4,6,6-Pentamethylheptane 関連文献

-

1. Liquid structure and the excess volumes of cyclohexane + normal- and branched-alkane mixturesSailendra N. Bhattacharyya,Donald Patterson J. Chem. Soc. Faraday Trans. 1 1985 81 375

-

2. Thermodynamic properties of mixtures of linear and branched alkanes with 1,2-dibromoethane and tetrahydronaphthalene. Part 1.—Enthalpies of mixingGeneviève Delmas,Patricia Purves J. Chem. Soc. Faraday Trans. 2 1977 73 1828

-

3. Chemistry of the SO bond. Part 11. trans,trans-4,6-Di-t-butyl-trans-5-methyl-1,3,2-dioxathiane 2-oxide and cis,cis-4,6-di-t-butyl-cis-5-methyl-1,3,2-dioxathiane 2-oxide, synthesis and crystal structure determinationBen Bracke,Albert T. H. Lenstra,Herman J. Geise,Desmond G. Hellier J. Chem. Soc. Perkin Trans. 2 1989 919

-

4. The synthesis and reactions of branched-chain hydrocarbons. Part V. Oxidation of 2 : 2 : 4-trimethylpentane and of 2 : 2 : 4 : 6 : 6-pentamethylheptane by chromic oxideD. P. Archer,W. J. Hickinbottom J. Chem. Soc. 1954 4197

-

Yao Xu,Xia Zhou,Dayong Zhang,Zelun Lan,Yun Zhang,Jun Wan Anal. Methods 2016 8 1699

-

6. 449. Reactions of unsaturated compounds. Part XIV. The oxidation of 2 : 2 : 4 : 6 : 6-pentamethylhept-3-eneM. A. Davis,W. J. Hickinbottom J. Chem. Soc. 1958 2205

-

7. Excess volumes of mixtures of tetrabutyltin with branched and linear alkanesGeneviève Delmas,Pierre de Saint-Romain,Patricia Purves J. Chem. Soc. Faraday Trans. 1 1975 71 1181

-

8. Heats of mixing of tetra-alkyltin compounds with normal and branched alkanes. Order in long alkanesGeneviève Delmas,S. Turrell J. Chem. Soc. Faraday Trans. 1 1974 70 572

-

9. Excess heat capacities of carbon tetrachloride + alkane and benzene + alkane mixturesArturo Trejo Rodriguez,Donald Patterson J. Chem. Soc. Faraday Trans. 2 1982 78 917

-

10. Thermodynamic properties of mixtures of linear and branched alkanes with 1,2-dibromoethane and tetrahydronaphthalene. Part 2.—Free energies and entropies of mixingGeneviève Delmas,Patricia Purves J. Chem. Soc. Faraday Trans. 2 1977 73 1838

2,2,4,6,6-Pentamethylheptaneに関する追加情報

Introduction to 2,2,4,6,6-Pentamethylheptane (CAS No. 13475-82-6)

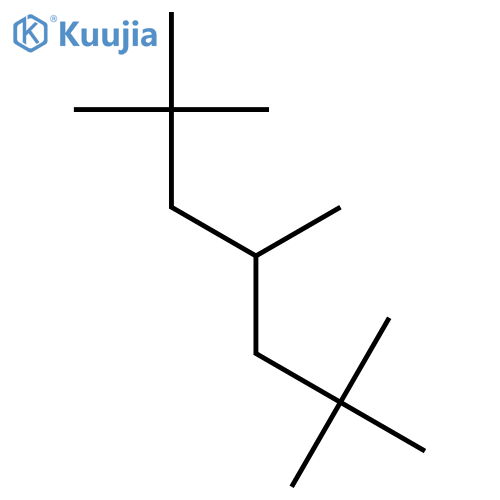

2,2,4,6,6-Pentamethylheptane, identified by its Chemical Abstracts Service (CAS) number 13475-82-6, is a highly branched alkane that has garnered significant attention in the field of organic chemistry and materials science due to its unique structural and thermal properties. This compound belongs to the family of neopentane derivatives, characterized by its five methyl groups attached to a heptane backbone, which imparts exceptional stability and low reactivity. The molecular structure of 2,2,4,6,6-Pentamethylheptane (CAS No. 13475-82-6) consists of a central carbon atom bonded to four methyl groups and two additional carbon atoms, each of which is further substituted with two methyl groups. This highly symmetrical arrangement results in a compact and rigid molecular framework, making it an attractive candidate for various industrial and research applications.

The compound’s high symmetry and low polarizability contribute to its remarkable thermal stability and resistance to chemical degradation. These properties make it particularly useful in applications where high temperatures and inert conditions are required. For instance, 2,2,4,6,6-Pentamethylheptane (CAS No. 13475-82-6) has been explored as a reference material in gas chromatography due to its well-defined boiling point and predictable retention time on various stationary phases. Its use as an internal standard helps ensure the accuracy and reproducibility of analytical methods in environmental monitoring and petrochemical analysis.

In recent years, the interest in 2,2,4,6,6-Pentamethylheptane (CAS No. 13475-82-6) has expanded into the realm of materials science. Researchers have investigated its potential as a component in high-performance lubricants and thermal fluids. The compound’s ability to maintain structural integrity at elevated temperatures makes it an ideal candidate for applications where traditional lubricants may fail. Additionally, its low volatility and non-polar nature suggest suitability for use in specialized coatings that require resistance to environmental degradation.

One of the most intriguing aspects of 2,2,4,6,6-Pentamethylheptane (CAS No. 13475-82-6) is its role in polymer chemistry. The compound’s branched structure can act as a chain transfer agent in free-radical polymerization reactions. By incorporating it into the reaction mixture, chemists can control the molecular weight and distribution of polymers more precisely. This has led to studies exploring its use in producing polymers with tailored mechanical properties for applications such as adhesives, coatings, and specialty plastics.

The synthesis of 2,2,4,6,6-Pentamethylheptane (CAS No. 13475-82-6) typically involves catalytic cracking or isomerization processes that convert larger alkanes into more branched structures. Advances in catalytic technology have improved the efficiency of these processes, making it more feasible to produce this compound on an industrial scale. Recent research has also focused on greener synthesis methods that minimize energy consumption and waste generation.

From an environmental perspective, 2 , 2 , 4 , 6 , 6 - Pentamethylheptane ( CAS No . 1 3 4 7 5 - 8 2 - 6 ) exhibits low toxicity and biodegradability compared to many other branched alkanes used industrially . This makes it a promising alternative for applications where environmental impact is a concern .

In conclusion, 2 , 2 , 4 , 6 , 6 - Pentamethylheptane ( CAS No . 1 3 4 7 5 - 8 2 - ) is a versatile compound with significant potential across multiple industries . Its unique structural properties make it valuable in analytical chemistry、materials science、and polymer manufacturing。As research continues,the applications of this compound are likely to expand,further solidifying its importance in modern chemistry。

13475-82-6 (2,2,4,6,6-Pentamethylheptane) 関連製品

- 1071-31-4(2,2,7,7-Tetramethyloctane)

- 4110-44-5(3,3-Dimethyloctane)

- 15869-95-1(4,4-Dimethyloctane)

- 1070-87-7(2,2,4,4-Tetramethylpentane)

- 1067-20-5(Pentane, 3,3-diethyl-)

- 62199-62-6(2,2,4,4,6-Pentamethylheptane)

- 2138526-57-3(3-[(Cyclobutylmethyl)(methyl)amino]-4-methylcyclohexan-1-one)

- 1251360-08-3(4-methoxybutane-1,2-diamine)

- 1443345-41-2(2-[(5-bromo-2-methoxyphenoxy)methyl]-1,3-dioxolane)

- 2172003-86-8(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}-2-methylbutanoic acid)